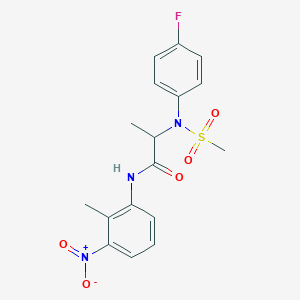![molecular formula C35H35N3O8 B12487907 2-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12487907.png)
2-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid is a complex organic compound with a unique structure that includes multiple methoxy groups and a pyrazoloquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazoloquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Coupling reactions: The final step involves coupling the pyrazoloquinoline core with benzoic acid derivatives using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrazoloquinoline core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mecanismo De Acción
The mechanism of action of 2-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular signaling pathways: Affecting processes such as cell growth, apoptosis, or differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4-dimethoxyphenyl)propionic acid
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
Uniqueness
2-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid stands out due to its complex structure, which includes multiple methoxy groups and a pyrazoloquinoline core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C35H35N3O8 |
|---|---|
Peso molecular |
625.7 g/mol |
Nombre IUPAC |
2-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid |
InChI |
InChI=1S/C35H35N3O8/c1-18-30-31(21-16-28(44-4)33(46-6)29(17-21)45-5)32-23(36-34(30)38(37-18)24-10-8-7-9-22(24)35(40)41)13-20(14-25(32)39)19-11-12-26(42-2)27(15-19)43-3/h7-12,15-17,20,31,36H,13-14H2,1-6H3,(H,40,41) |
Clave InChI |
ORTKKAYEMJJAGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC)C5=CC(=C(C(=C5)OC)OC)OC)C6=CC=CC=C6C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-[1-methyl-3-(naphthalen-1-yl)-4-oxo-1,4-dihydroquinolin-2-yl]benzamide](/img/structure/B12487825.png)


![Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12487842.png)
![4-[(4R,7S)-3-hydroxy-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]benzoic acid](/img/structure/B12487844.png)
![3-hydroxy-4-(4-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12487852.png)
![1,3-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12487858.png)
![N4-(4-fluorophenyl)-N2-[(4-methylphenyl)methyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B12487861.png)
![4-Oxo-3-[4-(propoxycarbonyl)phenoxy]-2-(trifluoromethyl)chromen-7-YL morpholine-4-carboxylate](/img/structure/B12487864.png)
![N-(3-bromobenzyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12487871.png)
![4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12487882.png)
![Methyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12487891.png)
![6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12487903.png)
![2-{[2-(Trifluoromethyl)benzyl]amino}ethanol](/img/structure/B12487915.png)
